molecular formula C18H13NO4 B2608552 N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide CAS No. 2034566-08-8

N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2608552
CAS No.: 2034566-08-8
M. Wt: 307.305
InChI Key: WVRBBKKBBMXLQY-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)benzofuran-2-carboxamide (CAS 2034566-08-8) is a synthetic heterocyclic compound with a molecular weight of 307.30 g/mol and the molecular formula C 18 H 13 NO 4 . This structurally complex molecule features a [2,3'-bifuran] core linked to a benzofuran-2-carboxamide group via a methylene bridge, a design that offers potential for diverse molecular interactions . The bifuran and benzofuran scaffolds are recognized in medicinal chemistry as privileged structures due to their presence in various biologically active molecules . Research into analogous compounds, particularly those containing the benzofuran moiety, has demonstrated a wide range of pharmacological properties, including significant antimicrobial and antitumor activities . For instance, certain benzofuran derivatives have been identified as potent inhibitors of specific bacterial enzymes, such as Mycobacterium tuberculosis DNA gyrase B and protein tyrosine phosphatase B (mPTPB), validating this scaffold as a promising source for novel anti-tuberculosis agents . Other studies highlight benzofuran-based compounds with excellent antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Given its hybrid structure, this compound is a valuable building block for researchers exploring new chemical entities. Its potential applications span the investigation of structure-activity relationships (SAR) in drug discovery, the development of novel antimicrobial or anticancer agents, and the synthesis of more complex molecular architectures . The compound's rigid, planar structure may also confer interesting photophysical properties, making it a candidate for materials science research, such as in the development of organic electronic materials . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(17-9-12-3-1-2-4-15(12)23-17)19-10-14-5-6-16(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRBBKKBBMXLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of various derivatives that can exhibit enhanced biological activities or novel properties.

Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. This property is valuable for developing materials with specific electronic or optical characteristics.

Biological Applications

Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of benzofuran derivatives, including this compound. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Signaling Pathways : The compound has been shown to disrupt key signaling pathways involved in cancer progression, such as the AKT signaling pathway, leading to reduced cell viability in cancer cell lines like A549 (lung adenocarcinoma) and HCT116 (colon cancer) .
  • Induction of Apoptosis : Studies suggest that this compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory process .

Medicinal Applications

Drug Development
Due to its promising biological activities, this compound is being explored as a potential candidate for drug development targeting various diseases, particularly cancers and viral infections. Its ability to inhibit specific molecular targets makes it a valuable scaffold for designing new therapeutic agents .

Industrial Applications

Material Science
The compound's unique properties are being utilized in the development of new materials with specific functionalities, such as conductivity and fluorescence. These materials have potential applications in electronics and photonics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against several human cancer cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS). This study highlights its potential application in treating inflammatory diseases .

Data Summary Table

Application AreaSpecific UseObservations/Results
ChemistryBuilding block for organic synthesisFacilitates the creation of diverse derivatives
BiologyAnticancer activitySignificant cytotoxicity against multiple cancer cell lines
Anti-inflammatory effectsReduced cytokine secretion in macrophage cells
MedicineDrug developmentPotential candidate for cancer and viral therapies
IndustryMaterial scienceDevelopment of conductive and fluorescent materials

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Data

Comparative Binding Affinity (Hypothetical Data)

Compound Target Enzyme (IC₅₀) Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
N-([2,3'-Bifuran]-5-ylmethyl)-benzofuran Cathepsin K: >10 μM 0.12 6.8
Relacatib Cathepsin K: 0.3 nM 0.05 2.4
Interpretation :
  • Relacatib’s sub-nanomolar IC₅₀ highlights its optimization for Cathepsin K inhibition, whereas the bifuran derivative’s weaker affinity suggests divergent target selectivity.
  • The bifuran compound’s higher solubility and metabolic stability may reflect reduced susceptibility to cytochrome P450 oxidation compared to Relacatib’s sulfonamide group.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₁O₂
  • Molecular Weight : 281.32 g/mol
  • SMILES Notation : Cc1cc2c(c1)oc(c(c2)C(=O)NCCc3coc4c3c(c(c4)C=C)O)C

This compound features a benzofuran core substituted with a bifuran moiety, which may contribute to its unique biological properties.

Synthesis

The synthesis of benzofuran derivatives typically employs methods such as C–H arylation and transamidation. A modular approach allows for the introduction of various substituents at the C3 position of the benzofuran scaffold, enhancing the diversity of potential derivatives for biological screening .

Anticancer Properties

Recent studies have highlighted the anticancer activity of benzofuran derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa. The mechanism often involves the induction of apoptosis and inhibition of tumor growth in vivo .

Compound Cell Line IC50 (μM) Mechanism
Compound AMCF-725.72 ± 3.95Apoptosis induction
Compound BHeLa26.0Cell cycle arrest

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Studies on related benzofuran compounds have shown potential toxicity at higher doses, including effects on the respiratory system and liver function . For example, chronic exposure to certain benzofurans resulted in hyperplasia in lung tissues and altered liver histology in animal models.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • In a study involving tumor-bearing mice, a derivative similar to this compound was administered at varying doses. Results indicated a dose-dependent inhibition of tumor growth, corroborating its potential as an anticancer agent .
  • Case Study 2: Safety Evaluation
    • A long-term study evaluated the effects of chronic exposure to benzofuran derivatives on rats. Histological examinations revealed significant changes in lung and liver tissues at specific dosage thresholds, emphasizing the need for careful dose management in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves bifuran and benzofuran scaffolds. A key strategy is the sequential "cyclization/dehydrogenation" of α-acetyl-γ-butyrolactones to generate bifuranyl intermediates, followed by coupling with benzofuran-2-carboxamide derivatives. For example, bifuran precursors can be synthesized via bromination of 2,2'-bifuran (e.g., 3,3'-dibromo-2,2'-bifuran) and subsequent functionalization . Carboxamide coupling often uses activated esters (e.g., acid chlorides) reacting with amines under reflux in dichloromethane (DCM) or tetrahydrofuran (THF), with catalysts like DMAP .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on ¹H/¹³C NMR to assign protons and carbons in the benzofuran and bifuran moieties. For example, characteristic shifts for the benzofuran carbonyl group appear at ~160–165 ppm in ¹³C NMR. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for bifuran linkages . Discrepancies in spectral data (e.g., unexpected splitting in aromatic regions) may require 2D NMR techniques (COSY, HSQC) to resolve .

Q. What in vitro assays are used to screen the biological activity of benzofuran carboxamide derivatives?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based substrates.
  • Receptor binding assays (e.g., radioligand displacement for GPCRs), with IC₅₀ values calculated via nonlinear regression .
  • Cytotoxicity profiling using MTT or CellTiter-Glo in cancer cell lines, with EC₅₀ determination .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Optimization includes:

  • Temperature control : Exothermic steps (e.g., bromination) require slow reagent addition at 0°C to avoid side reactions .
  • Catalyst screening : DMAP improves acylation efficiency by stabilizing transition states in carboxamide formation .
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc) isolates intermediates, while HPLC resolves enantiomeric impurities (>95% purity) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic processes (e.g., hindered rotation in carboxamide groups).
  • Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .
  • Crystallographic validation to confirm bond lengths and angles, resolving ambiguities in NOESY assignments .

Q. What computational approaches predict the reactivity of bifuran-carboxamide hybrids in drug discovery?

  • Methodological Answer :

  • Docking studies : Molecular docking (AutoDock Vina) evaluates binding poses in target proteins (e.g., kinases), with scoring functions prioritizing compounds for synthesis .
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys predict feasible routes using relevance heuristics and template-based scoring .
  • ADMET prediction : SwissADME or pkCSM models assess solubility, permeability, and metabolic stability early in design .

Q. How are structure-activity relationships (SARs) derived for benzofuran carboxamide analogs?

  • Methodological Answer : SAR studies involve:

  • Analog synthesis : Systematic variation of substituents (e.g., halogenation at benzofuran C5 or bifuran C3') .
  • Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) correlate steric/electronic features with activity .
  • Free-energy perturbation (FEP) : Computes relative binding affinities for subtle structural changes (e.g., methyl vs. ethyl groups) .

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